Bis(2-fluorobenzoyl) peroxide

Radical Polymerization End-Group Analysis 19F NMR

Bis(2-fluorobenzoyl) peroxide (2F-BPO) is a diaryl peroxide radical initiator with the molecular formula C₁₄H₈F₂O₄ and molar mass 278.21 g/mol. The compound features two ortho-fluorinated benzoyl groups linked by a peroxide bond, which upon thermal homolysis generates 2-fluorobenzoyloxy radicals capable of initiating vinyl polymerization and crosslinking silicone elastomers.

Molecular Formula C14H8F2O4
Molecular Weight 278.21 g/mol
CAS No. 634-51-5
Cat. No. B12087106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-fluorobenzoyl) peroxide
CAS634-51-5
Molecular FormulaC14H8F2O4
Molecular Weight278.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2F)F
InChIInChI=1S/C14H8F2O4/c15-11-7-3-1-5-9(11)13(17)19-20-14(18)10-6-2-4-8-12(10)16/h1-8H
InChIKeyFKWNGAKHMLGDJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-fluorobenzoyl) peroxide (CAS 634-51-5): Core Identity and Procurement-Grade Characterization


Bis(2-fluorobenzoyl) peroxide (2F-BPO) is a diaryl peroxide radical initiator with the molecular formula C₁₄H₈F₂O₄ and molar mass 278.21 g/mol [1]. The compound features two ortho-fluorinated benzoyl groups linked by a peroxide bond, which upon thermal homolysis generates 2-fluorobenzoyloxy radicals capable of initiating vinyl polymerization and crosslinking silicone elastomers [2]. Commercially, it is typically supplied as a 50% paste in silicone oil or phthalic ester for safety and ease of handling [3].

Radical Initiation Generates 2-fluorobenzoyloxy radicals for vinyl polymerization and silicone crosslinking
Processing Form Supplied as 50% paste in silicone oil or phthalic ester for safe handling
End-Group Profile Ortho-fluorine effect suppresses decarboxylation; reported fluorobenzoate end-groups

Why Bis(2-fluorobenzoyl) peroxide Cannot Be Interchanged with Generic Diaroyl Peroxides


Diaryl peroxides differ fundamentally in their decomposition kinetics, radical fate, and crosslinking byproduct profiles. Bis(2-fluorobenzoyl) peroxide exhibits a distinctive ortho-fluorine effect that suppresses aroyloxy radical decarboxylation—unlike the 3- and 4-fluoro isomers and the unsubstituted benzoyl peroxide—leading to a purer end-group profile in polymers [1]. In silicone rubber crosslinking, the standard industrial agent bis(2,4-dichlorobenzoyl) peroxide causes surface blooming from chlorinated decomposition products, necessitating costly post-cure heat treatment; 2F-BPO eliminates this defect entirely while achieving equivalent mechanical properties at a 30% lower molar dosage [2]. These differences mean that simple substitution based on peroxide class alone introduces both performance and processing risks.

Unsubstituted / 3- or 4-Fluoro BPO

May produce mixed phenyl/benzoate end-groups from aroyloxy decarboxylation, altering polymer end-group predictability.

2,4-Dichlorobenzoyl Peroxide

Chlorinated decomposition byproducts cause surface blooming requiring post-cure treatment; 2F-BPO reported without blooming.

Bis(2-fluorobenzoyl) peroxide: Quantified Differentiation Evidence for Scientific Selection


Zero-Decarboxylation End-Group Profile vs. 3-Fluoro and 4-Fluoro Isomers

In styrene and methyl methacrylate polymerizations initiated at 60°C, bis(2-fluorobenzoyl) peroxide (2F-BPO) and 2,6-difluorobenzoyl peroxide (2,6F-BPO) generated zero detectable fluorophenyl end-groups via 19F NMR, indicating complete suppression of aroyloxy radical decarboxylation [1]. In contrast, 3-fluorobenzoyl and 4-fluorobenzoyl peroxides produced both fluorobenzoate and fluorophenyl end-groups, with the decarboxylation rate decreasing in the order 3F > 4F >> 2F ≈ 2,6F [2]. This establishes 2F-BPO as a clean initiator delivering exclusively fluorobenzoate ester end-groups.

End-Group Purity
Head-to-head
0% fluorophenyl end-groups detected for 2F-BPO vs. measurable decarboxylation for 3F-BPO and 4F-BPO
Supports predictable end-group fidelity
Polystyrene and PMMA at 60°C; 19F NMR analysis
Radical Polymerization End-Group Analysis 19F NMR

Elimination of Surface Blooming in Silicone Rubber vs. Bis(2,4-dichlorobenzoyl) Peroxide

Silicone rubber sheets compression-moulded (120°C, 10 min) with bis(2-fluorobenzoyl) peroxide paste showed no surface blooming upon visual inspection on day 1 or day 7 post-crosslinking [1]. In contrast, sheets crosslinked with the industry-standard bis(2,4-dichlorobenzoyl) peroxide exhibited progressive whitening from exuded chlorinated decomposition products, requiring prolonged post-heat treatment to mitigate [1]. The crosslinked physical properties (tensile strength, elongation, Shore A hardness) were similar or superior for the 2F-BPO formulation [1].

Surface Blooming
Head-to-head
No blooming day 1–7 vs. progressive whitening with 2,4-dichloro BPO
May eliminate post-cure heat treatment
Silicone rubber compression moulded at 120°C
Silicone Crosslinking Blooming Surface Quality

30% Lower Molar Dosage for Equivalent Crosslinking Performance vs. Bis(2,4-dichlorobenzoyl) Peroxide

The patent explicitly states that bis(2-fluorobenzoyl) peroxide provides equivalent physical properties in crosslinked silicone rubber at a dosage level as low as 70% of that required for bis(2,4-dichlorobenzoyl) peroxide [1]. This was demonstrated in compression moulding trials where the 2F-BPO paste was used at 0.5–10 mmol per 100 g of silicone rubber compound [1].

Dosage Efficiency
Head-to-head
30% lower molar dosage for equivalent mechanical properties
Supports reduced raw material cost per part
Methylvinyl silicone; JIS K-6301 testing
Crosslinking Efficiency Dosage Reduction Cost-in-Use

Initiation Rate Comparable to AIBN with Predictable Kinetic Chain Lengths

The rates of dissociation of 2F-BPO, 3F-BPO, and 4F-BPO are comparable to that of azobisisobutyronitrile (AIBN), the gold-standard azo initiator [1]. For 2F-BPO-initiated styrene polymerization at 60°C, the quantity 10⁶ × Rᵢ/[initiator] was approximately 4.6 s⁻¹, with an average of ~1.6 initiator fragments per polymer molecule (n) and termination mainly by combination (t ≈ 0.7) [1]. These values are consistent with a well-behaved initiator undergoing minimal transfer to initiator, unlike 2,6F-BPO where transfer to initiator is prominent [1].

Initiation Rate
Cross-study
10⁶ × Rᵢ/[2F-BPO] ≈ 4.6 s⁻¹, comparable to AIBN
Supports predictable kinetic chain length analysis
Styrene polymerization at 60°C; minimal transfer to initiator
Radical Initiation Kinetics Kinetic Chain Length AIBN Benchmark

Bis(2-fluorobenzoyl) peroxide: Validated Application Scenarios for Procurement and R&D


Blooming-Free Silicone Rubber for Medical, Food-Contact, and Aesthetic Parts

Replacement of bis(2,4-dichlorobenzoyl) peroxide with 2F-BPO in hot air vulcanization or compression moulding of silicone rubber eliminates surface blooming without post-cure treatment, as demonstrated in patent trials where no whitening occurred over 7 days under visual inspection [1]. The 30% lower molar dosage for equivalent mechanical properties further reduces residual peroxide byproducts [1].

Synthesis of Well-Defined Fluoropolymers with Uniform Benzoate End-Groups

When a single, predictable end-group type is required—e.g., for telechelic polymers or block copolymer synthesis—2F-BPO is the preferred initiator among fluorinated benzoyl peroxides because its aroyloxy radicals do not undergo decarboxylation, yielding exclusively 2-fluorobenzoate ester end-groups detectable and quantifiable via 19F NMR [2].

Radical Polymerization Process Development Requiring AIBN-Comparable Kinetics Without Nitrile Byproducts

2F-BPO provides initiation rates comparable to AIBN (10⁶ × Rᵢ/[initiator] ≈ 4.6 s⁻¹ for styrene at 60°C) [3], making it a kinetically predictable alternative in processes where the toxicity of AIBN-derived nitrile fragments is unacceptable, such as in certain biomedical polymer syntheses.

High-Temperature Silicone Curing with Reduced Volatile Organic Chlorine Emissions

The replacement of chlorinated peroxide crosslinkers with 2F-BPO in silicone manufacturing reduces the emission of volatile chlorinated organic compounds during curing, as the decomposition byproducts are fluorine-substituted rather than chlorine-substituted aromatics with potentially lower environmental persistence [1].

Application
Selection Property
Validation Focus
Silicone Rubber Crosslinking
Non-blooming profile; lower dosage context
Surface quality and mechanical property comparison
Fluoropolymer End-Group Control
Decarboxylation-suppressed initiator
End-group identity by 19F NMR
Nitrile-Free Radical Polymerization
AIBN-comparable initiation kinetics
Kinetic chain length and initiator fragment analysis
Reduced Chlorine Emissions in Curing
Chlorine-free decomposition byproducts
Volatile organic compound emission review
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